Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is an organic compound with the molecular formula C11H12ClN3O4 and a molecular weight of 285.69 g/mol . This compound is known for its unique structural features, which include a chloro group, a nitrophenyl group, and a hydrazinylidene moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of 4-methyl-2-nitrophenylhydrazine with ethyl chloroacetate under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The nitrophenyl group may also participate in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate: This compound has a methoxy group instead of a methyl group, which may affect its reactivity and biological activity.
Ethyl chloro[2-(2,4-dichlorophenyl)hydrazono]acetate: This compound contains a dichlorophenyl group, which may influence its chemical properties and applications.
Biological Activity
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate, with the CAS number 27171-88-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H13ClN2O2
- Molecular Weight: 240.69 g/mol
- Structure: The compound features a hydrazone linkage and a chloroacetate moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds with hydrazone functionality, similar to this compound, exhibit significant antitumor properties. A study demonstrated that related hydrazone derivatives showed cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells. The presence of electron-donating groups (such as methyl groups) on the phenyl ring enhances the antitumor efficacy .
Antimicrobial Activity
This compound has shown promising antimicrobial properties in preliminary studies. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing a notable inhibition of bacterial growth. The structure–activity relationship (SAR) analysis suggests that the nitro group at the para position of the phenyl ring contributes significantly to its antimicrobial activity .
The proposed mechanism for the antitumor and antimicrobial activities includes:
- Inhibition of DNA Synthesis: The compound may interfere with nucleic acid synthesis in microbial and cancer cells.
- Induction of Apoptosis: this compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation: The compound might induce oxidative stress in target cells, contributing to its cytotoxic effects.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various hydrazone derivatives on cancer cell lines. This compound was included in the screening process and exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against a panel of bacterial strains using the agar diffusion method. Results indicated that it possessed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage levels .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRGKOCSXKHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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